![molecular formula C9H7NO2 B1203585 Quinoline-3,4-diol](/img/structure/B1203585.png)
Quinoline-3,4-diol
Overview
Description
Quinoline-3,4-diol is a dihydroxyquinoline. It is a tautomer of a 3-hydroxyquinolin-4(1H)-one.
Scientific Research Applications
Green Synthesis of Quinoline
Quinoline and its derivatives, including Quinoline-3,4-diol, are known for their vast biological activities like anticancer, antimalarial, and antimicrobial properties. Recent trends focus on the green synthesis of quinoline scaffolds, aiming for environmentally friendly methods that avoid harsh conditions and hazardous chemicals typically used in conventional synthesis. This approach is crucial for sustainable development and aligns with the principles of green chemistry (Nainwal et al., 2019).
Therapeutic Potential in Cancer and Infectious Diseases
Quinoline derivatives, including Quinoline-3,4-diol, have demonstrated a broad spectrum of therapeutic activities. They are integral in treating various ailments, especially cancer and malaria. Moreover, these compounds exhibit antimicrobial, anti-inflammatory, and antidiabetic activities, with several derivatives currently under clinical investigation for potentially life-threatening diseases (Hussaini, 2016).
Application as Corrosion Inhibitors
Quinoline derivatives, including Quinoline-3,4-diol, are extensively used as anticorrosive materials. Their high electron density allows them to effectively adsorb onto metallic surfaces and form stable chelating complexes, preventing corrosion. This application is particularly valuable in industries where metal longevity is critical (Verma et al., 2020).
Advancements in Chemistry and Therapeutic Potential
Quinoline and its functionalized derivatives have garnered attention in medicinal chemistry due to their wide range of bioactivity. Advances in synthetic approaches and an understanding of their pharmacological applications continue to unlock their potential for future drug development. Their recent in vivo and in vitro screenings shed light on their extensive efficacies, paving the way for novel drug discoveries (Ajani et al., 2022).
properties
IUPAC Name |
3-hydroxy-1H-quinolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-5-10-7-4-2-1-3-6(7)9(8)12/h1-5,11H,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTNYVRPYQQOMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-3,4-diol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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